molecular formula C11H22O4 B13927930 Ethyl 2-(diethoxymethyl)butanoate

Ethyl 2-(diethoxymethyl)butanoate

Cat. No.: B13927930
M. Wt: 218.29 g/mol
InChI Key: KGLPEBZRXHIUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(diethoxymethyl)butanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a diethoxymethyl group, and a butanoate backbone Esters are known for their pleasant odors and are often used in flavorings and fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethoxymethyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting an acid chloride with ethanol in the presence of a base to form the ester.

Industrial Production Methods

In industrial settings, esters like this compound are often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethoxymethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Oxidation: Carboxylic acid.

Properties

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(diethoxymethyl)butanoate

InChI

InChI=1S/C11H22O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h9,11H,5-8H2,1-4H3

InChI Key

KGLPEBZRXHIUFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(OCC)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.